molecular formula C9H11NO2 B1148912 Indole-3-carbinol hydrate CAS No. 1216609-93-6

Indole-3-carbinol hydrate

Cat. No.: B1148912
CAS No.: 1216609-93-6
M. Wt: 165.18914
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-carbinol hydrate can be synthesized through the reduction of indole-3-carboxaldehyde using sodium boron hydride in an alkyl alcohol medium . This method involves the reduction reaction under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables followed by purification processes. The compound can also be synthesized chemically in large-scale production facilities using the aforementioned synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Indole-3-carbinol hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-carboxylic acid.

    Reduction: It can be reduced to form indole-3-methanol.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbinol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium boron hydride is commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Properties

IUPAC Name

1H-indol-3-ylmethanol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEVEHLSJRKSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153979
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-15-6
Record name Indole-3-carbinol hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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